N-(3-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-31-20-9-5-6-18(16-20)24-22(29)17-28-23(30)11-10-21(25-28)27-14-12-26(13-15-27)19-7-3-2-4-8-19/h2-11,16H,12-15,17H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVXUYXPDZPBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the phenylpiperazinyl group: This step usually involves the nucleophilic substitution of a halogenated pyridazinone with 4-phenylpiperazine.
Attachment of the methoxyphenyl group: This can be accomplished through a coupling reaction, such as Suzuki or Heck coupling, using a methoxyphenyl boronic acid or halide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(3-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H25N5O3
- Molecular Weight : 419.5 g/mol
- Structural Features : The compound contains a methoxyphenyl group and a piperazine moiety, which are crucial for its biological activity.
Pharmacological Applications
-
Anti-inflammatory and Analgesic Properties :
- Compounds similar to N-(3-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide have been shown to exhibit anti-inflammatory effects by acting as selective inhibitors of cyclooxygenase enzymes (COX) . This makes them promising candidates for developing new analgesic drugs.
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Anticancer Activity :
- Recent studies indicate that derivatives of this compound may possess anticancer properties. For instance, research on pyridazine derivatives has demonstrated cytotoxicity against various cancer cell lines, including gastric adenocarcinoma cells . The mechanism involves inducing oxidative stress and apoptosis in cancer cells.
-
Neurological Applications :
- The unique structure of this compound allows for potential interactions with receptors involved in neurological pathways, suggesting applications in treating conditions such as anxiety or depression through modulation of neurotransmitter systems .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. These synthetic pathways are essential for producing derivatives with enhanced pharmacological properties .
Case Study 1: Cytotoxicity Against Cancer Cells
A study synthesized various pyridazine derivatives, including those structurally related to this compound. The compounds were evaluated for their cytotoxic effects against AGS gastric adenocarcinoma cells using MTT assays. Results indicated that certain derivatives exhibited significant anti-proliferative activity, suggesting their potential as anticancer agents .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of pyridazine derivatives similar to this compound. The compounds were tested for their ability to inhibit COX enzymes, demonstrating promising results that support further investigation into their therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, depending on its binding affinity and specificity. The exact molecular targets and pathways involved can vary based on the biological context and the specific application being studied.
Comparison with Similar Compounds
Key Observations :
Hydrazide vs. Acetamide Linkage : Compounds like 19 and 20 (hydrazides) differ from the target compound (amide) in their linker chemistry, which may affect solubility and metabolic stability. Hydrazides are prone to hydrolysis, whereas amides are generally more stable .
Core Modifications: Replacement of the pyridazinone core with benzothiazole (3d) or furan (14) highlights the importance of the pyridazinone ring in maintaining activity.
Physicochemical and Pharmacokinetic Implications
- Halogen vs. Methoxy Substitutions : Chlorine or fluorine in analogs like 20 and 11 increases molecular weight and electronegativity, which could influence binding to hydrophobic pockets in target proteins.
- Molecular Weight Trends : The target compound (MW ~413) is lighter than halogenated derivatives (e.g., 429.8 for compound 11 ), suggesting better bioavailability per Lipinski’s rules.
Biological Activity
N-(3-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide, with a molecular formula of C23H25N5O3 and a molecular weight of approximately 419.5 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridazine core
- A methoxyphenyl group
- A piperazine moiety
These structural elements are significant as they contribute to the compound's interactions with various biological targets.
1. Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of pyridazine compounds often exhibit significant anti-inflammatory and analgesic properties. This compound is hypothesized to act as a selective inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. In vitro assays have shown that similar compounds can effectively reduce inflammation markers in cell cultures, suggesting that this compound may have comparable effects.
2. Anticancer Potential
The compound's structure suggests potential activity against various cancer types. Preliminary studies have indicated that pyridazine derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as A549 and MCF-7, with IC50 values indicating significant potency .
3. Neurological Implications
Given the piperazine component, there is potential for activity within the central nervous system (CNS). Compounds with similar structures have been studied for their effects on neurotransmitter systems, which may offer insights into their use in treating neurological disorders .
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyridazine core.
- Introduction of the methoxyphenyl group.
- Attachment of the piperazine moiety.
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of similar pyridazine compounds on various cancer cell lines, including A549 and MCF-7. The most promising derivative exhibited IC50 values indicating potent inhibition of cell proliferation, suggesting that this compound may share these properties .
Q & A
Q. What are the key synthetic steps and intermediates for N-(3-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide?
The synthesis involves multi-step organic reactions:
- Formation of the pyridazinone core via cyclization of precursor hydrazines or diketones.
- Introduction of the 4-phenylpiperazine moiety through nucleophilic substitution or coupling reactions.
- Attachment of the N-(3-methoxyphenyl)acetamide group via condensation using activating agents like DCC or EDCl . Critical intermediates include the pyridazinone derivative and the functionalized piperazine intermediate.
Q. Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (≥95% purity threshold) to assess impurities .
Advanced Research Questions
Q. How can reaction conditions (solvent, temperature, catalysts) be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for piperazine coupling .
- Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings at the pyridazinone ring .
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions like over-oxidation .
Q. What biological targets or pathways are hypothesized for this compound based on its structural motifs?
- The 4-phenylpiperazine group suggests affinity for dopamine or serotonin receptors due to its similarity to known pharmacophores .
- The pyridazinone core may inhibit phosphodiesterase (PDE) enzymes or interact with inflammatory mediators like COX-2 .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Perform dose-response assays under standardized conditions (pH 7.4, 37°C).
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Compare results with structurally analogous compounds to identify SAR trends .
Q. What strategies are effective for synthesizing derivatives to enhance solubility or metabolic stability?
- Functional group modifications : Replace the methoxy group with hydroxyl (-OH) or trifluoromethoxy (-OCF₃) to alter polarity .
- Prodrug approaches : Introduce ester or carbamate moieties at the acetamide nitrogen for controlled release .
Q. How does the compound’s stability vary under different pH and oxidative conditions?
- Acidic conditions (pH < 3) : Hydrolysis of the acetamide bond observed via LC-MS degradation studies .
- Oxidative stress : Susceptible to radical-mediated decomposition, mitigated by antioxidants like BHT in formulation .
Q. What in vitro assays are recommended to evaluate pharmacokinetic properties?
- Microsomal stability assays (human liver microsomes) to assess metabolic half-life.
- Caco-2 permeability assays for intestinal absorption potential.
- Plasma protein binding using equilibrium dialysis .
Q. What computational tools can predict binding modes with putative biological targets?
- Molecular docking (AutoDock Vina, Glide) to model interactions with GPCRs or PDE enzymes.
- MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
Q. How does the 4-phenylpiperazine moiety influence receptor selectivity?
- The piperazine ring’s conformation (chair vs. boat) affects binding pocket compatibility.
- Substituents on the phenyl group (e.g., electron-withdrawing Cl or NO₂) modulate affinity for adrenergic vs. dopaminergic receptors .
Methodological Notes
- Contradictory Data Analysis : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays) and control for batch-to-batch variability in compound purity .
- Synthetic Challenges : Monitor reaction progress with TLC or inline IR spectroscopy to detect intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
